molecular formula C21H18FN3O2 B11375384 5-({3-[(2-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({3-[(2-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11375384
M. Wt: 363.4 g/mol
InChI Key: QLCZKEHNBFXWHS-UHFFFAOYSA-N
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Description

5-({3-[(2-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzimidazole core, a fluorobenzyl group, and an oxybenzylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-[(2-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a fluorobenzyl halide with the benzimidazole core.

    Attachment of the oxybenzylamine moiety: This can be done through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a suitable oxybenzylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-({3-[(2-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

5-({3-[(2-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-({3-[(2-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as monoamine oxidase B, by binding to their active sites. This inhibition leads to an increase in the levels of neurotransmitters, which can have therapeutic effects in neurological disorders. Additionally, the compound may block voltage-dependent sodium and calcium channels, further contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Safinamide: A similar compound with a fluorobenzyl group and known for its use in the treatment of Parkinson’s disease.

    Rasagiline: Another monoamine oxidase B inhibitor with a similar mechanism of action.

    Selegiline: A compound with similar pharmacological properties used in the treatment of neurological disorders.

Uniqueness

5-({3-[(2-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzimidazole core with a fluorobenzyl and oxybenzylamine moiety allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H18FN3O2

Molecular Weight

363.4 g/mol

IUPAC Name

5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C21H18FN3O2/c22-18-7-2-1-5-15(18)13-27-17-6-3-4-14(10-17)12-23-16-8-9-19-20(11-16)25-21(26)24-19/h1-11,23H,12-13H2,(H2,24,25,26)

InChI Key

QLCZKEHNBFXWHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNC3=CC4=C(C=C3)NC(=O)N4)F

Origin of Product

United States

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